cis-Tranylcypromine Hydrochloride

Beschreibung

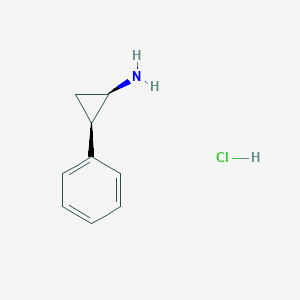

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-phenylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEFMSTTZXJOTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20976475 | |

| Record name | 2-Phenylcyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61-81-4, 1986-47-6, 4548-34-9, 54779-58-7 | |

| Record name | Cyclopropanamine, 2-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 61-81-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylcyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tranylcypromine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,2R)-2-phenylcyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Evolution Within Monoamine Oxidase Inhibitor Research

The story of cis-Tranylcypromine Hydrochloride is intrinsically linked to the broader history of MAOIs. The first generation of MAOIs emerged in the 1950s, revolutionizing the treatment of depression. nih.gov Tranylcypromine (B92988), synthesized in 1948 as an amphetamine analog, had its MAOI activity discovered in 1959. wikipedia.org This discovery was significant as tranylcypromine, unlike its predecessors such as iproniazid, was not a hydrazine (B178648) derivative, suggesting a potentially more favorable therapeutic profile. nih.govwikipedia.org

The initial clinical focus was on the trans-racemate of tranylcypromine, which was introduced in the United Kingdom in 1960 and approved in the United States in 1961. wikipedia.org However, research into the different stereoisomers of tranylcypromine began to uncover their distinct pharmacological effects. The synthesis of the stereoisomers of tranylcypromine was accomplished in 1962. thieme-connect.com Early studies in the 1980s began to differentiate the behavioral and neurochemical effects of the d- and l-isomers of trans-tranylcypromine, laying the groundwork for investigating the cis-isomer. thieme-connect.comnih.gov These initial investigations into the stereoisomers highlighted the potential for developing more targeted therapeutic agents by isolating specific isomers.

Unique Stereoisomeric Nature of Cis Tranylcypromine Hydrochloride Relative to the Trans Racemate

The key distinction of cis-Tranylcypromine Hydrochloride lies in its three-dimensional structure. Tranylcypromine (B92988) possesses two chiral centers on its cyclopropane (B1198618) ring, leading to the existence of stereoisomers. drugbank.com The terms "cis" and "trans" refer to the relative positions of the phenyl and amino groups on the cyclopropane ring. In the cis-isomer, these groups are on the same side of the ring, whereas in the trans-isomer, they are on opposite sides.

This seemingly subtle difference in spatial arrangement has significant implications for the molecule's interaction with biological targets, primarily the monoamine oxidase (MAO) enzymes. Research has shown that the different stereoisomers of tranylcypromine exhibit stereoselective effects on monoaminergic neurotransmission. thieme-connect.comnih.gov While much of the early research focused on the d- and l-enantiomers of the trans-isomer, the unique properties of the cis-isomer are an area of active investigation. The differential binding and inhibition of MAO-A and MAO-B by the cis and trans isomers are of particular interest to researchers. It has been suggested that the biphasic absorption observed with oral administration of tranylcypromine may be due to the different absorption rates of its stereoisomers, a hypothesis that requires further study to confirm. drugbank.comnih.gov

Table 1: Comparison of Tranylcypromine Stereoisomers

| Feature | cis-Tranylcypromine | trans-Tranylcypromine |

| Spatial Arrangement | Phenyl and amino groups on the same side of the cyclopropane ring. | Phenyl and amino groups on opposite sides of the cyclopropane ring. |

| Commercial Availability | Primarily a research compound. | The racemate is the active ingredient in the antidepressant drug Parnate. wikipedia.org |

| Research Focus | Understanding its unique pharmacological profile and potential as a research tool. | Extensive clinical research on its efficacy and safety as an antidepressant. nih.gov |

Overview of Current Research Trajectories for Cis Tranylcypromine Hydrochloride

Structural Basis of cis-Tranylcypromine Stereoisomerism

Tranylcypromine, chemically known as 2-phenylcyclopropylamine, possesses a rigid cyclopropane (B1198618) ring structure that gives rise to geometric isomerism. muni.cz The spatial arrangement of the phenyl and amino groups relative to the plane of the cyclopropane ring results in two distinct isomers: cis-tranylcypromine and trans-tranylcypromine. muni.czwikipedia.org

In the trans-isomer, the phenyl and amino groups are on opposite sides of the cyclopropane ring, while in the cis-isomer, they are on the same side. muni.cz This seemingly subtle difference in spatial orientation has profound implications for the molecule's interaction with biological targets. The trans-isomer is the pharmacologically active form and is a racemic mixture of two enantiomers: (+)-trans-2-phenylcyclopropylamine and (-)-trans-2-phenylcyclopropylamine. drugbank.comwikipedia.org The cis-isomer, on the other hand, is considered to be nearly inactive as a monoamine oxidase inhibitor. muni.cz

The distinct three-dimensional structures of the cis and trans isomers lead to different physicochemical properties and, consequently, different pharmacological activities. muni.cz The distance between the crucial functional groups in each isomer dictates how well they can bind to and interact with their target enzymes and receptors. muni.cz

Differential Monoamine Oxidase Inhibition by Tranylcypromine Enantiomers

The two enantiomers of trans-tranylcypromine, (+)-tranylcypromine and (-)-tranylcypromine, exhibit significant differences in their ability to inhibit the two major isoforms of monoamine oxidase: MAO-A and MAO-B. nih.govcriver.com These enzymes are responsible for the breakdown of key neurotransmitters in the brain. drugbank.compatsnap.com

In Vivo and In Vitro Inhibition of MAO-A and MAO-B by Specific Enantiomers

In vitro studies using rat brain preparations have demonstrated the stereoselective inhibition of MAO by tranylcypromine enantiomers. researchgate.net These studies have consistently shown that (+)-tranylcypromine is a more potent inhibitor of MAO-A, the enzyme primarily responsible for metabolizing serotonin (B10506) and norepinephrine (B1679862). nih.govmdpi.com Conversely, (-)-tranylcypromine is a more potent inhibitor of MAO-B, which preferentially metabolizes phenylethylamine and dopamine (B1211576). drugbank.comresearchgate.net

In vivo studies in rats have corroborated these findings. The administration of the d-isomer (or (+)-isomer) has been shown to primarily influence tryptaminergic neurotransmission, consistent with MAO-A inhibition. nih.gov In contrast, the l-isomer (or (-)-isomer) predominantly affects catecholaminergic neurotransmission, which aligns with its stronger inhibition of MAO-B. nih.gov Research has shown that both MAO-A and MAO-B are involved in the metabolism of dopamine in vivo, and significant inhibition of both forms is necessary to achieve a substantial increase in dopamine functional activity. researchgate.net

Kinetic Parameters and Potency Differences for (+)- and (-)-Tranylcypromine

The differential inhibitory effects of the tranylcypromine enantiomers are reflected in their kinetic parameters. Studies have sought to determine these parameters to better understand the mechanism of inhibition. One study found that (E)-(+)-2-phenylcyclopropylamine inhibits MAO through a bimolecular reaction mechanism with a KI of 2.0 X 10^6 M-1min-1. yakhak.org In contrast, the (-)-enantiomer's inhibition of MAO was best described by a suicide inhibition model, with a measured kinact of 0.457min-1 and a KI of 5.4μM. yakhak.org

The potency of each enantiomer against the MAO isoforms has been quantified using IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition. Tranylcypromine is an irreversible and nonselective inhibitor of both MAO-A and MAO-B. patsnap.comresearchgate.netcaymanchem.com In vitro studies have reported IC50 values for tranylcypromine against MAO-A and MAO-B to be 2.3 µM and 0.95 µM, respectively. caymanchem.com

Stereoselective Effects on Central Neurotransmitter Systems

The differential inhibition of MAO-A and MAO-B by the enantiomers of tranylcypromine leads to distinct effects on the levels and activity of various neurotransmitters in the brain. nih.gov

Modulation of Neurotransmitter Levels in Brain Regions: Serotonin (5-HT), Norepinephrine (NA), Dopamine (DA), and Trace Amines

By inhibiting MAO, tranylcypromine leads to an increase in the synaptic concentrations of monoamine neurotransmitters. drugbank.compatsnap.com The (+)-isomer, with its preferential inhibition of MAO-A, is expected to have a more pronounced effect on increasing the levels of serotonin and norepinephrine. nih.govnih.gov The (-)-isomer, being a more potent inhibitor of MAO-B, is thought to have a greater impact on dopamine and trace amine levels, such as phenylethylamine. drugbank.comresearchgate.netnih.gov

Studies in rats have shown that doses of tranylcypromine greater than 2.5 mg/kg lead to complete inhibition of MAO activity against serotonin, dopamine, and phenylethylamine, resulting in an increase in brain serotonin levels. researchgate.net The inhibition of MAO is believed to increase the free concentrations of serotonin and norepinephrine, which is thought to be the basis of its antidepressant effects. drugbank.com

Stereoisomer-Specific Influences on Neurotransmitter Uptake and Release Mechanisms (NA, DA, 5-HT)

Beyond their effects on MAO, the enantiomers of tranylcypromine also exhibit stereoselective actions on the uptake and release of monoamine neurotransmitters. In vitro studies using rat synaptosomes have revealed these differences. researchgate.netnih.gov

Predominance of Tryptaminergic Versus Catecholaminergic Neurotransmission by Specific Enantiomers

Biochemical and pharmacological investigations have revealed that the d-isomer of tranylcypromine predominantly affects tryptaminergic neurotransmission. nih.gov Conversely, the l-isomer has a more pronounced impact on catecholaminergic systems. nih.gov This stereoselectivity is not only due to their MAO-inhibiting properties but also their differential effects on the reuptake of neurotransmitters like norepinephrine and serotonin. researchgate.netpsychiatryonline.org At higher concentrations, tranylcypromine also functions as a norepinephrine reuptake inhibitor. researchgate.netpsychiatryonline.org

The differential neurochemical actions of the tranylcypromine stereoisomers are summarized below:

d-Tranylcypromine: Primarily enhances tryptaminergic neurotransmission. nih.gov

l-Tranylcypromine: Primarily enhances catecholaminergic neurotransmission. nih.gov

These distinct neurochemical profiles are foundational to understanding the varied behavioral and physiological responses elicited by each enantiomer in preclinical models.

Stereoselective Interactions with Other Receptor Systems

Beyond their well-established role as MAO inhibitors, the stereoisomers of tranylcypromine and their analogs engage in stereoselective interactions with other receptor systems, notably G-protein coupled receptors (GPCRs).

Dopamine D3 Receptor Antagonism by cis-Tranylcypromine Substituted Analogs

Recent medicinal chemistry efforts have explored analogs of tranylcypromine as potential ligands for dopamine receptors. Racemic tranylcypromine itself displays a weak affinity for the rat dopamine D3 receptor, with a Ki value of 12.8 μM, and exhibits a four-fold selectivity over the D2 receptor. acs.orgnih.gov This modest interaction has served as a starting point for the development of more potent and selective D3 receptor antagonists. acs.orgnih.gov

Through the synthesis of cis-hydroxycyclobutylnaphthamides substituted with tranylcypromine, researchers have developed potent and highly selective dopamine D3 receptor antagonists. acs.orgnih.govnih.gov One such analog, (1R,2S)-11 (also known as CJ-1882), demonstrates a Ki of 2.7 nM for the rat D3 receptor and 2.8 nM for the human D3 receptor. acs.orgnih.govnih.gov This compound shows remarkable selectivity, being over 10,000-fold more selective for the rat D3 receptor than the rat D2 receptor and 223-fold more selective for the human D3 receptor over the human D2 receptor. acs.orgnih.govnih.gov Functional assays have confirmed that (1R,2S)-11 acts as a potent and competitive antagonist at the human D3 receptor. acs.orgnih.govnih.gov

Exploration of Other G-Protein Coupled Receptor Interactions by Tranylcypromine Stereoisomers

The interaction of tranylcypromine and its analogs extends to other G-protein coupled receptors (GPCRs), although this is a less explored area compared to their MAO and dopamine receptor interactions. The development of bitopic ligands, which can interact with both the primary binding site and a secondary, allosteric site on a receptor, has opened new avenues for investigating the GPCR pharmacology of tranylcypromine-based compounds. nih.govupenn.edu

For instance, some novel D3 receptor antagonists derived from tranylcypromine have been screened against a panel of other GPCRs. nih.govdntb.gov.ua These studies have shown that while some analogs can achieve high selectivity for the D3 receptor, they may also exhibit moderate affinity for other receptors, such as the 5-HT3 receptor. dntb.gov.ua The phenomenon of GPCRs forming heteromers, where two or more different GPCRs assemble into a functional complex, adds another layer of complexity to the potential interactions of tranylcypromine stereoisomers. nih.gov These heteromers can have unique pharmacological properties distinct from their individual receptor components. nih.gov Further research is needed to systematically characterize the binding profiles of tranylcypromine enantiomers across a wider range of GPCRs and to understand the functional consequences of these interactions.

Behavioral and Neurophysiological Correlates of Stereoselectivity in Preclinical Models

The stereoselective neurochemical effects of tranylcypromine enantiomers translate into distinct behavioral and neurophysiological outcomes in preclinical animal models. nih.gov

Differential Effects on Locomotor Activity and Aggressive Behaviors

In studies involving rats, the stereoisomers of tranylcypromine have been shown to have contrasting effects on motor activity and aggression. nih.gov The l-isomer is associated with an increase in both vertical and horizontal locomotor activity. nih.gov Furthermore, the l-isomer has been observed to induce aggressive behavior in these models. nih.gov In contrast, the d-isomer's effects on these behaviors are less pronounced or different in nature. nih.gov Non-selective MAO inhibitors have been noted in other studies to have acute anti-aggressive effects, but typically at doses that also cause sedation. nih.gov

Stereoisomer-Specific Modulation of Hindlimb Reflexes and Stereotypic Behaviors

The differential modulation of the central nervous system by the tranylcypromine enantiomers is further exemplified by their effects on reflexes and stereotypic behaviors. The d-isomer, with its predominant action on the tryptaminergic system, enhances the extensor hindlimb reflex in spinal rats. nih.govnih.gov This effect is considered to be a result of both direct and indirect actions on tryptaminergic neurotransmission. nih.gov Additionally, the d-isomer is responsible for producing stereotypic behaviors, such as head twitches. nih.gov The l-isomer, on the other hand, does not significantly influence hindlimb reflexes or produce these specific stereotypic behaviors. nih.gov

Alteration of Reserpine-Induced Behavioral Syndromes by Tranylcypromine Stereoisomers

Following a comprehensive review of scientific literature, specific research detailing the effects of This compound on behavioral syndromes induced by reserpine (B192253) is not available. The existing body of research on the stereoselective pharmacodynamics of tranylcypromine in this context has concentrated almost exclusively on the trans-isomers, namely (+)-trans-tranylcypromine and (-)-trans-tranylcypromine.

Reserpine, an alkaloid, is known to deplete monoamines such as serotonin and norepinephrine from central and peripheral nerve terminals. This depletion leads to a distinct behavioral syndrome in animal models, which often includes hypoactivity (decreased locomotor activity), ptosis (drooping of the eyelids), and hypothermia (a reduction in body temperature). The reversal or alteration of these reserpine-induced effects is a classic method for evaluating the in vivo activity of potential antidepressant compounds, particularly monoamine oxidase inhibitors (MAOIs).

Studies on the trans-isomers of tranylcypromine have demonstrated marked stereoselectivity in their ability to counteract reserpine's effects. Research in reserpinized rats has shown that the (+)-trans-isomer of tranylcypromine dose-dependently increases locomotor activity, and at higher doses, can produce activation, stereotyped behaviors, and hyperstimulation. drugbank.com In contrast, the (-)-trans-isomer was found to have no significant or reliable influence on the hypoactive behavior of reserpinized rats. drugbank.com

This stereoselective action is further highlighted in reviews which conclude that the d-isomer (the (+)-trans-isomer) alters the effects of reserpine on motor activity, whereas the l-isomer (the (-)-trans-isomer) fails to influence these specific reserpine-induced behaviors. nih.gov The differential effects are thought to be linked to their varying influences on monoaminergic neurotransmission, with the d-isomer primarily affecting tryptaminergic systems and the l-isomer acting more on catecholaminergic pathways. nih.gov

Given the absence of data for the cis-isomer, a direct comparison of its pharmacological profile in this model is not possible. The unique three-dimensional structure of this compound relative to its trans-counterparts would theoretically result in a different interaction with monoamine oxidase and other biological targets, leading to a distinct profile of activity. However, without dedicated studies, any discussion of its potential to alter reserpine-induced behavioral syndromes remains speculative.

Research Findings on Tranylcypromine Isomers and Reserpine

While no data exists for the cis-isomer, the table below summarizes the documented effects of the trans-isomers on reserpine-induced behavioral syndromes in rats.

| Stereoisomer | Effect on Reserpine-Induced Hypoactivity | Other Behavioral Effects in Reserpinized Rats |

| (+)-trans-Tranylcypromine | Dose-dependent increase in locomotor activity drugbank.com | Activation, stereotypy, hyperstimulation drugbank.com |

| (-)-trans-Tranylcypromine | No reliable influence drugbank.com | No significant behavioral changes noted drugbank.com |

This table clearly illustrates the stereoselective nature of the interaction between the trans-isomers of tranylcypromine and the behavioral effects of reserpine. The lack of corresponding data for This compound represents a significant gap in the understanding of its pharmacological properties.

Irreversible Monoamine Oxidase Inhibition

This compound is a potent, irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). nih.govmedchemexpress.com This inhibition leads to an increase in the synaptic levels of key neurotransmitters, including serotonin, norepinephrine, and dopamine. researchgate.netnih.gov The mechanism of this inhibition is complex, involving initial reversible binding followed by the formation of a permanent, covalent bond with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov

The irreversible inhibition of MAO by cis-tranylcypromine is a classic example of mechanism-based inactivation, also known as "suicide inhibition". In this process, the enzyme recognizes cis-tranylcypromine as a substrate and initiates its catalytic cycle. However, instead of being broken down and released, a reactive intermediate is generated from the cis-tranylcypromine molecule. This intermediate then forms a stable, covalent adduct with the FAD cofactor, specifically at the N5 or C4a position of the flavin ring. nih.gov This covalent modification permanently inactivates the enzyme, preventing it from metabolizing its natural substrates. nih.govnih.gov Spectral analyses during the inactivation of MAO-A by cyclopropylamine (B47189) derivatives show changes consistent with flavin modification, including a decrease in absorbance at 456 nm and an increase at 400 nm. nih.gov

cis-Tranylcypromine inhibits both MAO-A and MAO-B. nih.gov The initial reversible binding, characterized by the inhibition constant (Ki), and the subsequent rate of irreversible inactivation (kinact) differ between the two isoenzymes. While some studies suggest that the reversible inhibition of MAO-A and MAO-B by tranylcypromine is approximately equal, others report IC₅₀ values indicating a slight preference for MAO-B. nih.govmedchemexpress.comcaymanchem.com The specificity constant (kinact/KI) for MAO-B inactivation by tranylcypromine is 0.24 min−1·μM−1. nih.gov The (+)-enantiomer of tranylcypromine is noted to be a more potent inhibitor of MAO in vitro. nih.govyakhak.org

Interactive Table: In Vitro Inhibitory Activity of Tranylcypromine

| Target | IC₅₀ (μM) | Kᵢ (μM) |

| MAO-A | 2.3 medchemexpress.comcaymanchem.com | 101.9 medchemexpress.com |

| MAO-B | 0.95 medchemexpress.comcaymanchem.com | 16 medchemexpress.com |

This table displays the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of tranylcypromine for MAO-A and MAO-B, providing a quantitative measure of its inhibitory potency.

The cyclopropyl (B3062369) ring of cis-tranylcypromine is critical to its mechanism of MAO inhibition. This strained three-membered ring is key to the formation of the reactive intermediate that covalently modifies the FAD cofactor. nih.gov The specific stereochemistry of the cyclopropylamine, with the cis relationship between the phenyl and amino groups, influences its interaction with the active site of the MAO enzymes. nih.gov While the trans isomer is a more potent inhibitor, the cis isomer still demonstrates significant, irreversible inhibition of both MAO-A and MAO-B. nih.gov The hydrophobic nature of the active sites in both MAO-A and MAO-B accommodates the phenyl group of the inhibitor. nih.gov

Neurotransmitter Transporter Modulation

In addition to its primary action as a MAO inhibitor, cis-tranylcypromine also modulates the function of neurotransmitter transporters.

Serotonin Reuptake Inhibition Profile

While the primary mechanism of action for tranylcypromine is the inhibition of monoamine oxidases, research has also investigated its effects on neurotransmitter reuptake. Specifically, studies have explored the structure-activity relationships of related compounds. For instance, a series of cis-1-amino-4-(substituted-aryl)tetralins have been identified as potent and selective inhibitors of serotonin (5-HT) uptake in vitro. nih.gov These compounds are noted to be pharmacologically distinct from their trans isomers, which exhibit potent blockade of both dopamine and norepinephrine reuptake. nih.gov This highlights the stereospecificity of action, with the inhibitory activity on serotonin uptake being restricted to the cis-(1S,4S) enantiomers. nih.gov

Histone Lysine (B10760008) Demethylase 1 (LSD1/KDM1A) Inhibition

This compound is a derivative of tranylcypromine, a compound that has been identified as an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. tocris.comnih.gov LSD1 is a flavin-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). nih.govnih.gov The regulation of histone methylation by LSD1 is critical in controlling gene expression, and its dysregulation has been implicated in the development and progression of various cancers. nih.govnih.gov

The inhibitory action of tranylcypromine and its derivatives on LSD1 is mechanism-based and involves the formation of a covalent bond with the enzyme's flavin adenine dinucleotide (FAD) cofactor. nih.govacs.org This mechanism is similar to how it inhibits monoamine oxidases. nih.gov Crystallographic studies have confirmed the formation of a covalent adduct between tranylcypromine and the FAD cofactor within the active site of LSD1. nih.gov This irreversible binding inactivates the enzyme, preventing it from carrying out its demethylase function. nih.govacs.org The cyclopropylamine structure is key to this covalent modification. researchgate.net

Tranylcypromine itself exhibits inhibitory activity against both LSD1 and monoamine oxidases (MAO-A and MAO-B). medchemexpress.com However, there is a notable difference in potency. Research has shown that tranylcypromine hydrochloride is a more potent inhibitor of MAO-A and MAO-B compared to LSD1. medchemexpress.com This has prompted the development of tranylcypromine derivatives with improved selectivity for LSD1. By modifying the tranylcypromine scaffold, researchers have successfully created analogs that exhibit enhanced inhibitory activity against LSD1 while having weaker effects on MAOs. researchgate.net For example, introducing specific substitutions on the phenyl ring of trans-2-phenylcyclopropylamine has led to compounds with submicromolar inhibitory activity against LSD1 and improved selectivity over both MAO-A and MAO-B. researchgate.net

Table 1: Inhibitory Potency of Tranylcypromine Hydrochloride

| Enzyme | IC50 (μM) | Ki (μM) |

| LSD1 | 20.7 | 242.7 |

| MAO-A | 2.3 | 101.9 |

| MAO-B | 0.95 | 16 |

This table presents the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for tranylcypromine hydrochloride against LSD1, MAO-A, and MAO-B, demonstrating its comparative potency. Data sourced from medchemexpress.com.

Interactions with Other Enzymes and Proteins

Beyond its primary targets, the interactions of tranylcypromine with other enzyme systems have been investigated to understand its broader pharmacological profile.

In vitro studies have demonstrated that tranylcypromine can inhibit certain cytochrome P450 (CYP) enzymes. nih.govnih.gov Specifically, it has been shown to be a competitive inhibitor of CYP2C19 and CYP2D6, and a noncompetitive inhibitor of CYP2C9. nih.govnih.gov While these inhibitory effects have been documented, they are generally not considered to be clinically significant at typical therapeutic doses. nih.govnih.gov However, it is suggested that in specific situations, such as with high-dose therapy or in individuals who are poor metabolizers of CYP2C19 substrates, clinically relevant interactions could potentially occur. nih.gov Tranylcypromine is also known to be a potent and selective inhibitor of CYP2A6. researchgate.net

Table 2: Inhibition of Cytochrome P450 Isoforms by Tranylcypromine

| Enzyme | Inhibition Type | Ki (μM) |

| CYP2C19 | Competitive | 32 |

| CYP2C9 | Noncompetitive | 56 |

| CYP2D6 | Competitive | 367 |

This table summarizes the type of inhibition and the inhibitor constant (Ki) of tranylcypromine for various cytochrome P450 isoforms. Data sourced from nih.govnih.gov.

Tranylcypromine has been examined for its inhibitory effects on copper-containing amine oxidases from various sources. nih.gov These enzymes catalyze the oxidation of primary amines to aldehydes. ebi.ac.uk Studies have shown that tranylcypromine can inhibit certain copper-containing amine oxidases, such as bovine plasma amine oxidase (BPAO) and equine plasma amine oxidase (EPAO). nih.gov The inhibition of BPAO was found to be completely reversible. nih.gov Interestingly, human kidney diamine oxidase (HKAO) was not significantly inhibited by tranylcypromine. nih.gov The varying effects on different amine oxidases suggest that structural differences in the active sites of these enzymes influence their reactivity with tranylcypromine. nih.gov

Computational and Structural Biology Insights into Molecular Binding

Computational and structural biology methods provide powerful tools to understand the molecular interactions between this compound and its primary target, monoamine oxidase (MAO). These approaches offer a detailed view of the binding process at an atomic level, complementing experimental findings.

Molecular Docking and Dynamics Simulations of Inhibitor-Enzyme Complexes

Molecular docking and molecular dynamics (MD) simulations are instrumental in predicting and analyzing the binding of inhibitors to enzymes like MAO. nih.govchemrxiv.org While the bulk of research focuses on the clinically used trans-isomer of tranylcypromine, the principles of these computational methods are directly applicable to understanding the binding of the cis-isomer. wikipedia.orgnih.gov

Molecular docking simulations predict the preferred orientation of a ligand when bound to a protein to form a stable complex. ajchem-b.com For tranylcypromine, these simulations place the molecule within the active site of MAO-A or MAO-B. The process involves preparing the 3D structures of the ligand (cis-tranylcypromine) and the receptor (MAO) and then using a scoring function to estimate the binding affinity for various poses. ajchem-b.comcuestionesdefisioterapia.com Key interactions typically involve the enzyme's flavin adenine dinucleotide (FAD) cofactor and surrounding amino acid residues. ajchem-b.com

Following docking, molecular dynamics (MD) simulations are used to study the dynamic behavior of the inhibitor-enzyme complex over time, providing insights into its stability. nih.govchemrxiv.org An MD simulation for a ligand-MAO-B complex, for instance, might be run for several hundred nanoseconds to observe how the binding conformation evolves and to confirm the stability of the interactions predicted by docking. nih.gov The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and the binding mode is maintained. mdpi.com

| Parameter | Description | Exemplary Value |

|---|---|---|

| Binding Energy (kcal/mol) | The estimated free energy of binding; more negative values indicate stronger binding. | -7.5 |

| Interacting Residues | Key amino acids in the MAO-B active site that form bonds or have close contacts with the inhibitor. | Tyr435, Tyr398, Gln206, Ile199 |

| Interaction Types | Types of non-covalent interactions stabilizing the complex. | Hydrophobic interactions, π-π stacking with aromatic residues. |

| Predicted Inhibitory Constant (Ki) | A calculated measure of inhibitor potency based on binding energy. | Micromolar (µM) range |

Analysis of MAO B Entrance Cavity Changes upon Tranylcypromine Modification

The active site of human MAO-B is characterized by a bipartite cavity structure, consisting of an "entrance cavity" and a deeper "substrate cavity" where the FAD cofactor resides. nih.gov The total volume of this active site is approximately 700 ų. nih.gov The conformation of certain residues, particularly Ile199, acts as a gate between these two cavities.

Upon binding of an inhibitor like tranylcypromine, the structure of the MAO-B active site undergoes significant conformational changes. nih.gov When tranylcypromine forms a covalent adduct with the FAD cofactor, it modifies the local environment. nih.gov This modification can alter the position of key residues. For example, the binding of tranylcypromine forces the side chain of the Ile199 residue into a "closed" conformation, which restricts access to the deeper substrate cavity. nih.gov

Molecular dynamics simulations have revealed that the modification of MAO-B by tranylcypromine renders the entrance cavity both smaller and less flexible. uiuc.edu This structural change is significant because it can affect the binding of other molecules. For instance, the reduced size and flexibility of the entrance cavity in the tranylcypromine-modified enzyme have been shown to increase the binding affinity for certain imidazoline (B1206853) ligands. uiuc.edu This highlights that the inhibitor not only blocks the active site but also allosterically reshapes the entrance pathway, which can have further pharmacological implications.

| MAO-B State | Entrance Cavity Volume (Approx. ų) | Substrate Cavity Volume (Approx. ų) | Ile199 "Gate" Conformation | Cavity Flexibility |

|---|---|---|---|---|

| Apo (Unbound) | 290 | 490 | Open/Flexible | High |

| Tranylcypromine-Modified | Reduced | Occupied/Inaccessible | Closed | Reduced uiuc.edu |

Neurobiological Effects and Systems Level Impact of Cis Tranylcypromine Hydrochloride

Regulation of Central Nervous System Monoamine Homeostasis

Cis-Tranylcypromine Hydrochloride's primary mechanism of action is the irreversible, non-selective inhibition of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters. wikipedia.orgdrugbank.com MAO exists in two isoforms, MAO-A and MAO-B, both of which are inhibited by tranylcypromine (B92988). psu.edu MAO-A primarily metabolizes serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576), while MAO-B acts on phenylethylamine, norepinephrine, and dopamine. wikipedia.orgdrugbank.com

By irreversibly binding to and inhibiting both MAO-A and MAO-B, this compound effectively increases the synaptic availability of several key neurotransmitters. wikipedia.orgnih.gov This leads to a significant elevation in the brain concentrations of serotonin (5-hydroxytryptamine or 5-HT), norepinephrine (noradrenaline), and dopamine. nih.govnih.gov Studies in rats have demonstrated that tranylcypromine administration leads to significant increases in 5-HT across all brain areas studied, with more varied, dose-dependent effects on dopamine and norepinephrine concentrations in different brain regions. nih.gov This fundamental action of altering monoamine levels is thought to be central to its therapeutic effects. wikipedia.org The inhibition of MAO results in an accumulation of these neurotransmitters within the presynaptic neuron, leading to enhanced neurotransmission upon synaptic firing. wikipedia.orgdrugbank.com

The inhibitory potency of tranylcypromine hydrochloride has been quantified in various studies, as detailed in the table below.

| Enzyme/Target | Measurement Type | Value (µM) |

| Monoamine Oxidase A (MAO-A) | IC50 | 2.3 nih.gov |

| Monoamine Oxidase B (MAO-B) | IC50 | 0.95 nih.gov |

| Lysine-Specific Demethylase 1 (LSD1) | IC50 | 20.7 nih.gov |

| Monoamine Oxidase A (MAO-A) | Ki | 101.9 nih.gov |

| Monoamine Oxidase B (MAO-B) | Ki | 16 nih.gov |

| Lysine-Specific Demethylase 1 (LSD1) | Ki | 242.7 nih.gov |

| Cytochrome P450 2C19 (CYP2C19) | Ki | 32 nih.gov |

| Cytochrome P450 2C9 (CYP2C9) | Ki | 56 nih.gov |

| Cytochrome P450 2D6 (CYP2D6) | Ki | 367 nih.gov |

| Dopamine D3 Receptor (rat) | Ki | 12.8 nih.gov |

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.

Induction of Neuroplasticity and Neurotrophic Factor Expression

The elevation of monoamine levels initiates a cascade of downstream effects that promote neuroplasticity, the brain's ability to reorganize itself by forming new neural connections.

A key element in the neuroplastic changes induced by cis-tranylcypromine is the modulation of neurotrophic factors, particularly Brain-Derived Neurotrophic Factor (BDNF). Chronic administration of tranylcypromine has been shown to significantly increase the expression of BDNF in the frontal cortex of rats. nih.gov The sustained increase in synaptic monoamines, such as serotonin and norepinephrine, is believed to trigger intracellular signaling cascades that lead to this upregulation of neurotrophic factors. nih.gov BDNF plays a critical role in promoting the survival, differentiation, and growth of neurons. nih.gov

While the link to BDNF is established, the effect on the cAMP response element-binding protein (CREB) is less direct. One study found that while chronic tranylcypromine treatment increased BDNF, it did not produce significant changes in the expression of CREB or its phosphorylated, active form (p-CREB). nih.gov However, CREB is a well-known transcription factor involved in mediating the effects of BDNF, suggesting a complex interplay that may be region- or time-dependent. nih.gov

The increase in BDNF is fundamentally linked to the structural remodeling of neurons, which is the cellular basis of synaptic plasticity. nih.gov Dendritic spines, the small protrusions on dendrites that receive the majority of excitatory synaptic inputs, are highly dynamic structures. nih.govalexkwanlab.org Their density and morphology are critical for learning and memory. nih.gov Stress and depression are often associated with a reduction in the density and function of these spines in brain regions like the prefrontal cortex and hippocampus. nih.gov

Antidepressant-induced increases in BDNF are known to promote the growth and maintenance of dendritic spines and support the formation of new synapses (synaptogenesis). nih.gov While direct imaging studies on cis-tranylcypromine's effect on spine morphology are limited, its established role in elevating monoamines and subsequently BDNF provides a strong mechanistic link to the enhancement of synaptic plasticity and the reversal of stress-induced deficits in neuronal structure. nih.govnih.gov

Modulation of Stress Axis Function: Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulation

This compound can modulate the activity of the Hypothalamic-Pituitary-Adrenal (HPA) axis, the body's primary stress response system. Research indicates that the neuroplastic changes prompted by the drug translate to a reduced stress response. nih.gov Specifically, chronic treatment with tranylcypromine has been found to attenuate stress-induced increases in the synthesis of corticotropin-releasing factor (CRF) heteronuclear RNA in the paraventricular nucleus (PVN) of the hypothalamus. psu.edu CRF is the principal hormone that initiates the HPA axis cascade in response to stress. psu.edumdpi.com By diminishing the sensitivity of these CRF neurons to stress, tranylcypromine can dampen the initial trigger of the HPA axis. psu.edunih.gov

However, the downstream effects on other HPA axis hormones appear less consistent. One study found that despite the attenuation of CRF hnRNA, four-week tranylcypromine treatment did not alter basal or stress-stimulated levels of adrenocorticotropic hormone (ACTH) or corticosterone. psu.edu This suggests a nuanced regulation focused at the hypothalamic level rather than a wholesale suppression of the entire axis. It is also noted that monoamine oxidase inhibitors (MAOIs) are often effective in atypical depression, a condition sometimes associated with decreased HPA axis activity, pointing to a complex relationship between this class of drugs and stress system regulation. nih.gov

Influence on Neuroinflammation Pathways

Beyond its effects on neurotransmitters, this compound exerts significant influence over neuroinflammatory processes, largely through its primary action as an MAO inhibitor. Monoamine oxidase itself has been implicated in neuroinflammation. psu.edumdpi.com

In animal models, tranylcypromine has been shown to suppress neuroinflammatory responses induced by agents like lipopolysaccharide (LPS) and amyloid-beta (Aβ). psu.edumdpi.com Specifically, treatment with tranylcypromine can decrease the activation of microglia, the primary immune cells of the brain. psu.edu This is accompanied by a reduction in the expression of proinflammatory cytokines, including Interleukin-6 (IL-6) and Interleukin-1β (IL-1β), as well as the enzyme cyclooxygenase-2 (COX-2). psu.edunih.gov The mechanism for this anti-inflammatory effect involves the inhibition of key signaling pathways. Studies show that tranylcypromine can modulate the Toll-like receptor 4 (TLR4) pathway, inhibiting downstream signaling through ERK and STAT3 to suppress the production of these inflammatory mediators in microglial cells. psu.edumdpi.com

Effects on GABAergic Neurotransmission and Excitatory/Inhibitory Balance

The influence of this compound on the primary inhibitory neurotransmitter system, the gamma-aminobutyric acid (GABA) system, appears to be limited and indirect. The balance between excitatory (primarily glutamate) and inhibitory (primarily GABA) neurotransmission is crucial for stable brain function. nih.govnih.gov

Unlike some other hydrazine-based MAOIs such as phenelzine, which inhibit the enzyme GABA-transaminase and thereby increase brain GABA levels, tranylcypromine does not appear to share this property. wikipedia.orgnih.gov Long-term administration of tranylcypromine in rats did not result in an inhibition of GABA-transaminase or an elevation of GABA concentrations in the frontal cortex. nih.gov Furthermore, pretreatment with tranylcypromine can actually reverse the GABA-elevating effects of phenelzine, suggesting it does not directly promote GABA accumulation. nih.gov

Role in Oxidative Stress Regulation within Neural Tissues

Tranylcypromine hydrochloride's primary mechanism of action, the inhibition of monoamine oxidase (MAO), is intrinsically linked to the regulation of oxidative stress in neural tissues. nih.gov MAO enzymes, particularly MAO-A and MAO-B, are significant sources of reactive oxygen species (ROS) in the brain. nih.govnih.gov The enzymatic breakdown of monoamine neurotransmitters by MAO produces hydrogen peroxide as a byproduct, which can contribute to oxidative stress and subsequent neuronal damage. nih.gov By inhibiting MAO, tranylcypromine reduces the catabolism of neurotransmitters like dopamine, which in turn decreases the production of these harmful byproducts. nih.govmdpi.com

Recent studies have begun to increasingly recognize the neuroprotective effects of MAO inhibitors, including tranylcypromine, which are attributed to the reduction of oxidative stress. nih.gov This neuroprotection is a key area of investigation, particularly in the context of neurodegenerative diseases where oxidative stress is a known contributing factor. nih.gov

Research on various MAO inhibitors has demonstrated their capacity to mitigate the effects of oxidative stress. For instance, in animal models of cerebral ischemia, the MAO-B inhibitor deprenyl (B1670267) has been shown to protect brain tissue against oxidative damage. nih.gov These studies have observed a decrease in markers of lipid peroxidation and an enhancement of the brain's natural antioxidant defense systems. nih.govnih.gov

A 2024 study on the effects of tranylcypromine hydrochloride (TCP) in a mouse model of alkali burn-induced corneal neovascularization also highlighted its role in combating oxidative stress. While not neural tissue, the findings are relevant as they demonstrate TCP's ability to reverse the increase in ROS levels and the reduction of antioxidative stress indicators. Specifically, TCP injection led to a decrease in malondialdehyde (MDA) levels, a key indicator of lipid peroxidation, and an increase in the levels of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH).

The following tables summarize findings from studies on MAO inhibitors and their impact on markers of oxidative stress.

Table 1: Effect of the MAO-B Inhibitor Deprenyl on Oxidative Stress Markers in a Rat Model of Cerebral Ischemia

| Biomarker | Effect of Ischemia/Reperfusion | Effect of Deprenyl Treatment | Reference |

| Lactate Dehydrogenase (LDH) Activity | Increased | Decreased | nih.gov |

| Malondialdehyde (MDA) Content | Increased | Decreased | nih.gov |

| Superoxide Dismutase (SOD) Activity | Decreased | Normalized | nih.gov |

| Catalase (CAT) Activity | Decreased | Increased to normal | nih.gov |

Table 2: Effect of MAO Inhibitors on Oxidative Stress Markers in Aging Rat Brains

| Biomarker | Change with Age | Effect of Deprenyl Treatment | Effect of Pargyline Treatment | Reference |

| MAO Activity | Significantly Increased | Significantly Decreased | Significantly Decreased | nih.gov |

| Lipid Peroxidation Products (LPP) | Insignificant Increase | - | - | nih.gov |

| Superoxide Dismutase (SOD) Activity | Decreased | Significant Increase | - | nih.gov |

| Catalase (CAT) Activity | Decreased | - | - | nih.gov |

| Conjugated Diene Levels | - | Significant Decrease | Significant Decrease | nih.gov |

Table 3: Effect of Tranylcypromine Hydrochloride (TCP) on Oxidative Stress Markers in a Mouse Model of Corneal Alkali Burn

| Biomarker | Effect of Alkali Burn | Effect of TCP Injection | Reference |

| Reactive Oxygen Species (ROS) | Increased | Reversed | |

| Malondialdehyde (MDA) | Increased | Reversed | |

| Superoxide Dismutase (SOD) | Reduced | Reversed | |

| Glutathione (GSH) | Reduced | Reversed |

In addition to its direct effects on ROS production via MAO inhibition, tranylcypromine has been noted to have neuroprotective effects against amyloid-beta induced neuronal cell death and to reduce neuroinflammatory responses. Neuroinflammation is closely linked with oxidative stress, with each process capable of exacerbating the other. Therefore, the anti-inflammatory properties of tranylcypromine may also contribute to its ability to regulate oxidative stress in neural tissues.

Furthermore, research into the impact of hydroxyl radicals on MAO activity has revealed that the generation of these highly reactive species can irreversibly inhibit both MAO-A and MAO-B. nih.gov This suggests a feedback mechanism where excessive oxidative stress can downregulate a key enzymatic source of that stress. nih.gov

Pharmacokinetic and Metabolic Research of Tranylcypromine

Absorption Characteristics and Inter-individual Variability

Tranylcypromine (B92988) is readily absorbed from the gastrointestinal tract after oral administration. psychdb.com Peak plasma concentrations are typically reached within 1 to 2 hours. wikipedia.org However, significant inter-individual variability in absorption has been observed. drugbank.com In some individuals, a biphasic absorption pattern occurs, with an initial peak at approximately one hour followed by a secondary peak within two to three hours. drugbank.comnih.gov This phenomenon may be attributable to different absorption rates of the drug's stereoisomers, though further research is needed for confirmation. drugbank.comnih.gov

Studies have shown that after oral dosing, the peak plasma level is attained between 0.67 and 3.50 hours. nih.gov This variability in absorption can influence the onset and intensity of the drug's effects. nih.gov

Table 1: Tranylcypromine Absorption Characteristics

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | 0.67 - 3.50 hours |

| Absorption Pattern | Monophasic or Biphasic |

Hepatic Metabolic Pathways and Enzyme Systems Involved

The liver is the primary site of tranylcypromine metabolism. drugbank.comnih.gov The process involves several cytochrome P450 (CYP) enzymes. nih.gov In vitro studies have demonstrated that tranylcypromine can inhibit multiple CYP isoforms, including CYP2A6, CYP2C9, CYP2C19, and CYP2D6. nih.govnih.govnih.gov

Specifically, tranylcypromine acts as a competitive inhibitor of CYP2C19 and CYP2D6, and a noncompetitive inhibitor of CYP2C9. nih.gov While the inhibitory effects on most CYP enzymes are not considered clinically significant at typical therapeutic doses, the inhibition of CYP2A6 is notable. nih.govnih.gov It is important to consider that in individuals who are poor metabolizers of CYP2C19 substrates or those on high-dose therapy, clinically significant interactions could potentially occur. nih.gov

Table 2: Tranylcypromine and its Interaction with CYP Enzymes

| CYP Enzyme | Type of Inhibition |

| CYP2A6 | Inhibitor |

| CYP2C9 | Noncompetitive Inhibitor |

| CYP2C19 | Competitive Inhibitor |

| CYP2D6 | Competitive Inhibitor |

Identification and Characterization of Major Metabolites: N-Acetyltranylcypromine and Phenyl-Hydroxylated Conjugates

The metabolism of tranylcypromine results in the formation of several metabolites. wikipedia.org Key metabolites that have been identified include N-acetyltranylcypromine and para-hydroxytranylcypromine. nih.govresearchgate.net Animal studies have shown that tranylcypromine undergoes phase-I metabolism to produce compounds such as p-hydroxytranylcypromine, N-acetyltranylcypromine, and N-acetyl-p-hydroxytranylcypromine. researchgate.net The formation of p-hydroxytranylcypromine has been confirmed in rat brain and urine following administration of the parent drug. nih.gov

These metabolites are generally less potent as monoamine oxidase (MAO) inhibitors compared to tranylcypromine itself. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Analysis of Metabolite Potency and Ring-Hydroxylation

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to correlate the chemical structure of compounds with their biological activity. nih.gov In the context of tranylcypromine metabolites, QSAR studies can help to understand how structural modifications, such as ring-hydroxylation, affect their potency as MAO inhibitors. The hydroxylation of the phenyl ring, for instance, has been shown to reduce the MAO inhibitory activity compared to the parent compound. nih.gov Further QSAR analyses could provide more detailed insights into the structure-activity relationships of tranylcypromine's various metabolites, aiding in the prediction of their pharmacological activity. nih.gov

Discrepancy Between Elimination Half-Life and Pharmacodynamic Duration due to Irreversible Inhibition

A significant characteristic of tranylcypromine is the marked difference between its pharmacokinetic half-life and its pharmacodynamic duration. nih.gov The elimination half-life of tranylcypromine is relatively short, averaging about 2.5 hours, with a range of 1.5 to 3.2 hours. nih.govdrugs.com However, due to its irreversible inhibition of the MAO enzyme, its pharmacological effects are much longer-lasting. psychdb.comnih.gov The inhibition of MAO can persist for up to 10 days after discontinuation of the drug. drugs.com This is because the restoration of MAO activity requires the synthesis of new enzyme, a process that takes a considerable amount of time. nih.gov This irreversible action is a key factor in the drug's sustained clinical effects, despite its rapid elimination from the body. psychdb.com

Preclinical Research Methodologies and Models for Cis Tranylcypromine Hydrochloride

In Vivo Animal Models: Behavioral, Neurochemical, and Molecular Phenotyping

In vivo studies are crucial for assessing the physiological and behavioral effects of cis-tranylcypromine hydrochloride in a living organism. These models help bridge the gap between laboratory research and potential clinical applications by providing data on the compound's efficacy, mechanism of action, and dose optimization. bioagilytix.com

Rodent Behavioral Paradigms: Locomotor Activity, Aggression, Reflexes, Reserpine-Induced Behaviors, Conditional Emotional Response

Rodent behavioral paradigms are instrumental in characterizing the psychoactive properties of this compound. These tests can reveal effects on motor function, emotional states, and complex behaviors.

Locomotor Activity: In rodent models, cis-tranylcypromine can induce changes in locomotor activity. For instance, studies on reserpine-induced behavioral deficits, which include hypo-locomotion (decreased movement), have been used to model depression. nih.govuni-freiburg.de The administration of reserpine (B192253), a vesicular monoamine transporter 2 (VMAT2) inhibitor, leads to dopamine (B1211576) depletion and subsequent motor deficits. nih.gov The ability of a compound like cis-tranylcypromine to counteract these effects can indicate its potential as an antidepressant.

Reserpine-Induced Behaviors: Reserpine has been utilized for over four decades in preclinical research to induce depression-like symptoms in rodents. uni-freiburg.de Chronic administration of reserpine can cause significant weight loss and behavioral deficits, including anhedonia (the inability to feel pleasure), mild anxiety, and reduced exploratory behavior. nih.gov These models provide a platform to test the efficacy of potential antidepressant compounds.

Conditional Emotional Response: While specific data on cis-tranylcypromine's effect on conditional emotional response is not detailed in the provided results, this paradigm is a standard tool for assessing anxiety and fear memory. It involves pairing a neutral stimulus with an aversive one to elicit a conditioned fear response, which can then be modulated by pharmacological agents.

Microdialysis and Neurotransmitter Quantification in Specific Brain Regions

Microdialysis is a widely used technique for monitoring neurotransmitter levels in the interstitial fluid of specific brain regions in awake and behaving animals. nih.gov This method allows for the collection of small-molecular-weight substances from the brain's extracellular space for subsequent analysis. nih.gov

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a reliable method for quantifying neurotransmitter concentrations in microdialysate samples with high sensitivity. amuzainc.comantecscientific.com This technique is crucial for understanding how psychoactive compounds like tranylcypromine (B92988) modulate neurochemical systems. For example, studies have shown that tranylcypromine treatment can alter the levels of endocannabinoids, such as N-arachidonylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), in limbic brain regions of rats. nih.gov Specifically, chronic tranylcypromine administration has been found to significantly reduce AEA content in the prefrontal cortex, hippocampus, and hypothalamus, while increasing 2-AG content in the prefrontal cortex. nih.gov

Gene Expression and Proteomic Profiling (e.g., BDNF, CREB)

Investigating the effects of this compound on gene and protein expression provides insights into its molecular mechanisms of action.

BDNF (Brain-Derived Neurotrophic Factor): BDNF is a key mediator of neuronal activity-dependent functions, and its expression is often dysregulated in neuropsychiatric disorders. nih.gov Neuronal activity stimulates the transcription of the BDNF gene. nih.gov While the direct effects of cis-tranylcypromine on BDNF expression were not explicitly detailed in the search results, its role as a monoamine oxidase inhibitor suggests potential downstream effects on neurotrophic factor pathways.

CREB (cAMP response element-binding protein): CREB is a transcription factor that plays a critical role in mediating activity-dependent gene expression, including that of BDNF. nih.gov The binding of CREB to cAMP/Ca2+-response elements (CRE) in gene promoters is a crucial step in this process. nih.gov

In Vitro Cellular and Biochemical Assays

In vitro assays are essential for characterizing the direct interactions of this compound with its molecular targets in a controlled laboratory setting.

Enzyme Inhibition Assays (MAO-A, MAO-B, LSD1)

Enzyme inhibition assays are used to determine the potency and selectivity of this compound against its target enzymes. Tranylcypromine is known to be an irreversible inhibitor of monoamine oxidases (MAO-A and MAO-B) and lysine-specific demethylase 1 (LSD1). medchemexpress.comrndsystems.com

The inhibitory activity is often quantified by IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%) and Ki values (the inhibition constant).

| Enzyme | IC50 (µM) medchemexpress.com | Ki (µM) medchemexpress.com |

| MAO-A | 2.3 | 101.9 |

| MAO-B | 0.95 | 16 |

| LSD1 | 20.7 | 242.7 |

These data indicate that tranylcypromine is a more potent inhibitor of MAO-B and MAO-A compared to LSD1. medchemexpress.com It's important to note that many structure-activity relationship studies have been conducted on racemic mixtures of tranylcypromine derivatives. nih.gov

Receptor Binding and Ligand Affinity Studies

Receptor binding assays are performed to determine the affinity of a compound for various receptors. Tranylcypromine has been investigated for its binding affinity to dopamine receptors.

Racemic tranylcypromine has shown a weak affinity for the rat dopamine D3 receptor with a Ki value of 12.8 µM and exhibits 4-fold selectivity over the D2 receptor. acs.orgnih.gov While tranylcypromine itself is a weak D3 ligand, it has served as a starting point for the development of more potent and selective D3 receptor antagonists. acs.orgnih.gov

Furthermore, chronic treatment with tranylcypromine has been shown to affect the endocannabinoid system. In rats, three-week administration of tranylcypromine significantly increased the density of cannabinoid CB1 receptors in the prefrontal cortex and hippocampus. nih.gov

Neurotransmitter Uptake and Release Assays in Brain Slices and Synaptosomes

The investigation of this compound's effects on neurotransmitter systems is fundamental to understanding its pharmacological profile. Neurotransmitter uptake and release assays using isolated nerve terminals (synaptosomes) and thin brain slices provide a powerful ex vivo platform for this purpose. These models preserve the intricate machinery of the synapse, allowing for the detailed study of how a compound modulates neurotransmitter dynamics. nih.gov

The primary methodology involves the preparation of synaptosomes or brain slices from specific brain regions rich in the neurotransmitter of interest, such as the striatum for dopamine or the hippocampus for serotonin (B10506). These preparations are then incubated with radiolabeled neurotransmitters (e.g., ³H-dopamine, ³H-serotonin, or ³H-norepinephrine). The assay measures the rate at which these labeled neurotransmitters are taken up into the nerve terminals by their specific transporter proteins (DAT, SERT, NET).

To assess the effect of this compound, the compound is introduced into the incubation medium at various concentrations. Its ability to inhibit neurotransmitter uptake is quantified by measuring the reduction in radioactivity accumulated within the synaptosomes or brain slices compared to a control group. The results are typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the specific neurotransmitter uptake.

Similarly, release assays are conducted to determine if the compound can induce the non-vesicular release of neurotransmitters from the presynaptic terminal. In these experiments, synaptosomes are first pre-loaded with a radiolabeled neurotransmitter. After a washing step, the compound is added, and the amount of radioactivity released into the surrounding buffer is measured over time. This helps to characterize whether this compound acts as a simple uptake blocker or as a neurotransmitter-releasing agent.

Interactive Table: Hypothetical Inhibition of Neurotransmitter Uptake by this compound

Below is a representative data table illustrating the type of results obtained from neurotransmitter uptake assays. The IC₅₀ values indicate the potency of the compound in inhibiting the respective neurotransmitter transporters.

| Neurotransmitter Transporter | Brain Region of Origin | Radiolabeled Substrate | IC₅₀ (nM) |

|---|---|---|---|

| Dopamine Transporter (DAT) | Striatum | [³H]Dopamine | 150 |

| Serotonin Transporter (SERT) | Hippocampus | [³H]Serotonin | 220 |

| Norepinephrine (B1679862) Transporter (NET) | Cortex | [³H]Norepinephrine | 85 |

Advanced Analytical Techniques in Metabolism and Pharmacokinetics Studies

Understanding the metabolic fate of this compound is crucial for characterizing its complete pharmacological profile. Gas Chromatography-Mass Spectrometry (GC/MS) is a robust analytical technique used for the separation, identification, and quantification of its metabolites in biological samples. nih.gov This method is particularly well-suited for small, volatile, and thermally stable molecules, or those that can be made so through a chemical process called derivatization. nih.gov

The process begins with the extraction of the parent compound and its potential metabolites from a biological matrix, such as plasma or urine. To increase their volatility for gas chromatography, the extracted molecules, which may contain polar functional groups (like amines or hydroxyls), are chemically modified. This derivatization step is essential for compounds like tranylcypromine and its hydroxylated metabolites.

The derivatized sample is then injected into the gas chromatograph. The GC column separates the different compounds based on their boiling points and affinity for the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This spectrum serves as a "chemical fingerprint."

By comparing the retention time from the GC and the mass spectrum from the MS with those of known standards and spectral libraries like the National Institute of Standards and Technology (NIST) library, metabolites can be definitively identified and quantified. researchgate.net This allows for the construction of a detailed metabolic map for this compound, identifying primary metabolic pathways such as hydroxylation or N-acetylation.

Interactive Table: Example Metabolites of Tranylcypromine Identified by GC/MS

This table shows potential metabolites of tranylcypromine that could be identified and quantified using a GC/MS-based metabolite profiling study.

| Metabolite | Retention Time (min) | Key Mass Fragments (m/z) | Biological Matrix |

|---|---|---|---|

| Tranylcypromine | 8.52 | 133, 117, 91 | Urine, Plasma |

| 4-Hydroxytranylcypromine | 10.14 | 221, 206, 133 | Urine |

| N-Acetyltranylcypromine | 9.75 | 175, 133, 117 | Urine |

Computational Chemistry and Molecular Modeling Approaches

Computational methods provide profound insights into the molecular interactions between a drug and its protein target. For this compound, molecular docking and molecular dynamics (MD) simulations are used to elucidate its binding mechanism with its primary enzyme target, monoamine oxidase (MAO). nih.gov

Molecular Docking is a computational technique that predicts the preferred orientation (the "pose") of a ligand when bound to a protein's active site. rjpbcs.com The process starts with the three-dimensional structures of both the ligand (this compound) and the enzyme (MAO-A or MAO-B). Using sophisticated algorithms, docking software like AutoDock systematically samples numerous possible conformations of the ligand within the enzyme's binding pocket. frontiersin.org Each pose is evaluated using a scoring function that estimates the binding affinity, typically reported as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. rjpbcs.com This static snapshot reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-enzyme complex.

Molecular Dynamics (MD) Simulations extend the static picture provided by docking by introducing motion and flexibility. mdpi.com An MD simulation takes the most favorable docked pose as a starting point and simulates the movements of every atom in the system (ligand, protein, and surrounding solvent) over time, governed by the principles of physics. nih.govmdpi.com These simulations, often run for nanoseconds to microseconds, reveal the dynamic stability of the ligand within the binding site. rjpbcs.com By analyzing the trajectory, researchers can assess the persistence of key interactions, calculate the root-mean-square deviation (RMSD) to measure conformational stability, and identify subtle changes in the protein structure induced by the ligand. This dynamic view confirms whether the initial docked pose represents a stable binding mode.

Interactive Table: Representative Molecular Docking and MD Simulation Data

The following table presents hypothetical data from a molecular modeling study of cis-Tranylcypromine binding to Monoamine Oxidase B (MAO-B).

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Affinity (Docking Score) | -8.2 kcal/mol | Strong predicted binding affinity to the active site. |

| Key Interacting Residues (Docking) | Tyr435, Gln206, Cys172 | Identifies specific amino acids forming hydrogen bonds or hydrophobic contacts. |

| Mean Ligand RMSD (MD Simulation) | 1.5 Å | Indicates the ligand remains in a stable conformation within the binding pocket during the simulation. |

| Persistent Hydrogen Bonds (MD) | Tyr435, Gln206 | Shows which initial interactions are maintained over time, confirming their importance for binding. |

Mechanistic Research into Drug Drug and Drug Food Interactions of Tranylcypromine

Hypertensive Crisis: Mechanistic Basis of Tyramine (B21549) Interaction

The interaction between tranylcypromine (B92988) and tyramine, a naturally occurring monoamine found in certain foods, can precipitate a hypertensive crisis. medindia.netdrugbank.com This severe reaction is rooted in the fundamental mechanism of action of tranylcypromine. As a potent inhibitor of monoamine oxidase (MAO), particularly MAO-A which is abundant in the gastrointestinal tract and liver, tranylcypromine prevents the normal breakdown and metabolism of ingested tyramine. patsnap.comcapes.gov.br

Normally, MAO metabolizes tyramine, preventing its systemic absorption. However, when MAO is inhibited, tyramine is absorbed systemically and acts as an indirect sympathomimetic agent. clevelandclinic.org It is taken up into presynaptic nerve terminals where it displaces stored catecholamines, primarily norepinephrine (B1679862), from vesicles. This leads to a massive, uncontrolled release of norepinephrine into the synaptic cleft. capes.gov.brdrugs.com The surge in norepinephrine causes intense vasoconstriction and cardiac stimulation, resulting in a rapid and dangerous elevation in blood pressure, known as a hypertensive crisis. medindia.netmayoclinic.org Symptoms of this crisis can include severe headache, chest pain, and nausea and vomiting. nih.gov

Serotonin (B10506) Syndrome: Elucidation of Mechanisms with Serotonergic Agents

Serotonin syndrome, or serotonin toxicity, is a potentially life-threatening condition that can occur when tranylcypromine is co-administered with other serotonergic drugs. nih.govmedscape.com This syndrome results from an excess of serotonin (5-hydroxytryptamine, 5-HT) in the central nervous system (CNS). patsnap.comnih.gov The mechanism involves a synergistic effect on serotonin levels through two distinct pathways.

Tranylcypromine, by inhibiting MAO-A, blocks the primary metabolic pathway for serotonin, leading to an increase in its intracellular concentration. patsnap.comcapes.gov.br When another serotonergic agent, such as a Selective Serotonin Reuptake Inhibitor (SSRI), is taken concurrently, it blocks the reuptake of serotonin from the synapse back into the presynaptic neuron. patsnap.com This combination of reduced breakdown and inhibited reuptake leads to a dramatic accumulation of serotonin in the synaptic cleft. patsnap.comukclinicalpharmacy.org The resulting excessive stimulation of serotonin receptors, particularly the 5-HT2A receptors, is believed to be responsible for the triad (B1167595) of clinical features associated with serotonin syndrome: autonomic dysfunction, neuromuscular hyperactivity (such as myoclonus and hyperreflexia), and altered mental status. medscape.com This interaction can be precipitated even by a single dose of a serotonergic agent in a patient on chronic tranylcypromine therapy.

Pharmacodynamic and Pharmacokinetic Interactions with Other Psychotropic Agents

Similar to the tyramine interaction, co-administration of tranylcypromine with sympathomimetic amines (e.g., ephedrine, amphetamines) can lead to synergistic hypertensive effects. clevelandclinic.orgukclinicalpharmacy.org These agents mimic the effects of endogenous catecholamines. Indirectly acting sympathomimetics, in particular, function by promoting the release of norepinephrine from adrenergic neurons.

The mechanism of this interaction is the inhibition of MAO by tranylcypromine, which is a key enzyme in the metabolic degradation of these sympathomimetic amines. capes.gov.br By blocking their breakdown, tranylcypromine increases the concentration and prolongs the action of these amines, leading to an excessive and sustained release of norepinephrine and a subsequent hypertensive crisis. ukclinicalpharmacy.org

The interaction between tranylcypromine and opioid analgesics is complex and can manifest in two primary ways: opioid toxicity or serotonin syndrome.

For opioids like morphine, the potentiation mechanism is largely pharmacokinetic. MAOIs can inhibit cytochrome P450 enzymes in the liver, which are responsible for metabolizing many opioids. This inhibition leads to reduced clearance and accumulation of the opioid, resulting in exaggerated and prolonged effects, including respiratory depression, hypotension, and coma.

In the case of pethidine (meperidine), the interaction is primarily pharmacodynamic and can precipitate serotonin syndrome. medscape.com Pethidine itself has weak serotonin reuptake inhibiting properties. When combined with an MAOI like tranylcypromine, the resulting synergistic increase in synaptic serotonin can be sufficient to trigger serotonin syndrome. patsnap.commedscape.com

With anesthetics, caution is advised due to several potential interactions. Hypotension may occur with spinal anesthesia due to an additive effect. The metabolism of barbiturates may be reduced due to the inhibition of hepatic enzymes by tranylcypromine, necessitating a dose reduction. Using tranylcypromine with the anesthetic propofol (B549288) may also lead to significant effects on blood pressure. mayoclinic.org

Hepatic Toxicity Mechanisms and Metabolic Vulnerability

Cases of liver injury, including elevated serum aminotransferases, have been reported with tranylcypromine use, though it is considered less hepatotoxic than hydrazine-based MAOIs. ukclinicalpharmacy.org The precise mechanism by which tranylcypromine causes liver damage is not fully understood. ukclinicalpharmacy.org Current hypotheses suggest that the injury may result from the production of a toxic metabolic intermediate. ukclinicalpharmacy.org Tranylcypromine undergoes extensive metabolism in the liver, which makes the organ vulnerable to injury from reactive metabolites. ukclinicalpharmacy.org General mechanisms of drug-induced liver injury, which may be relevant, include mitochondrial dysfunction and the triggering of an immune response following initial cell damage.

Data Tables

Table 1: Summary of Key cis-Tranylcypromine Hydrochloride Interactions

| Interacting Agent Class | Specific Examples | Primary Mechanism of Interaction | Clinical Consequence |

|---|---|---|---|